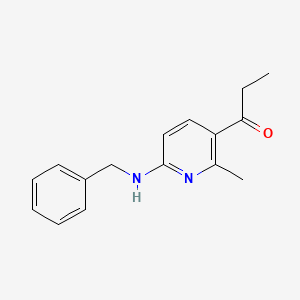

1-Chloro-1-nitroethene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

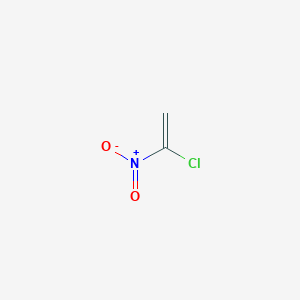

1-Chloro-1-nitroethene is an organic compound with the molecular formula C2H2ClNO2 It is a nitroalkene, characterized by the presence of both a nitro group (-NO2) and a chloro group (-Cl) attached to an ethene backbone

Métodos De Preparación

1-Chloro-1-nitroethene can be synthesized through several methods:

Dehydration of 1-chloro-1-nitro-2-ethanol: This method involves the dehydration of 1-chloro-1-nitro-2-ethanol in the presence of phosphorus pentoxide at 150°C, yielding this compound with satisfactory yield.

Polymerization of conjugated nitroalkenes: This method utilizes the polymerization of conjugated nitroalkenes, such as nitroethene and its α-substituted analogs, initiated by selected unsaturated nucleophiles.

Análisis De Reacciones Químicas

1-Chloro-1-nitroethene undergoes various chemical reactions, including:

-

Cycloaddition Reactions

[2+1] and [4+1] Cycloadditions: These reactions involve the formation of new sigma bonds, proceeding via non-polar and polar mechanisms, respectively.

[3+2] Cycloadditions: These reactions with nitrones result in the formation of nitroisoxazolidines, which are bioactive compounds.

-

Hetero-Diels–Alder Reactions: : These reactions involve the formation of 1,2-oxazine N-oxides, which are important bioactive compounds .

Aplicaciones Científicas De Investigación

1-Chloro-1-nitroethene has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of various heterocyclic compounds, including nitro-functionalized five-membered systems.

Medicinal Chemistry: The compound is used in the synthesis of bioactive molecules, such as nitroisoxazolidines, which have potential pharmaceutical applications.

Material Science: It is used in the preparation of polymers and other materials with specific properties.

Mecanismo De Acción

The mechanism of action of 1-Chloro-1-nitroethene involves its high electrophilicity, which makes it reactive towards nucleophiles. The presence of the nitro group at the sp2-carbon atom of the vinyl segment electrophilically activates its C-2 position, stimulating high reaction regioselectivity . The compound undergoes cycloaddition reactions via non-polar and polar mechanisms, involving biradicaloidal and zwitterionic transition states, respectively .

Comparación Con Compuestos Similares

1-Chloro-1-nitroethene can be compared with other similar nitroalkenes, such as:

1-Bromo-1-nitroethene: Similar in structure but with a bromine atom instead of chlorine.

1-Fluoro-1-nitroethene: Contains a fluorine atom, leading to different reactivity and properties.

2-Nitroprop-1-ene: An α-substituted analog with different steric and electronic effects.

These compounds share similar reactivity patterns but differ in their specific applications and reaction conditions due to the varying halogen substituents.

Propiedades

Número CAS |

90817-74-6 |

|---|---|

Fórmula molecular |

C2H2ClNO2 |

Peso molecular |

107.49 g/mol |

Nombre IUPAC |

1-chloro-1-nitroethene |

InChI |

InChI=1S/C2H2ClNO2/c1-2(3)4(5)6/h1H2 |

Clave InChI |

XLGKXHKUXUTESU-UHFFFAOYSA-N |

SMILES canónico |

C=C([N+](=O)[O-])Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carbonitrile](/img/structure/B13024247.png)

![methyl 3-[(3S)-7-bromo-2-(2-oxopropylimino)-5-pyridin-2-yl-1,3-dihydro-1,4-benzodiazepin-3-yl]propanoate](/img/structure/B13024271.png)

![Methyl3-{2-[(4-methylbenzenesulfonyl)oxy]ethyl}cyclobutane-1-carboxylate](/img/structure/B13024292.png)